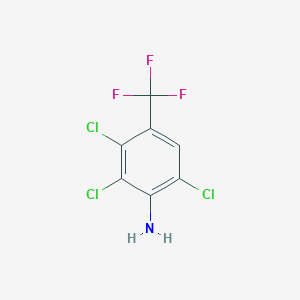

2,3,6-Trichloro-4-(trifluoromethyl)aniline

Descripción general

Descripción

2,3,6-Trichloro-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H3Cl3F3N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various industrial and scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Trichloro-4-(trifluoromethyl)aniline typically involves the halogenation of 4-chlorotrifluoromethyl benzene followed by an amination reaction. One common method starts with 4-chlorotrifluoromethyl benzene, which undergoes halogenation with chlorine in the presence of catalysts like powdered iron and anhydrous ferric chloride. The reaction is carried out at elevated temperatures, around 85°C to 105°C, to produce a mixture of chlorinated products. This mixture is then subjected to an amination reaction with ammonia to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of efficient separation techniques is crucial to isolate the desired compound from the reaction mixture.

Análisis De Reacciones Químicas

Types of Reactions

2,3,6-Trichloro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and trifluoromethyl) on the benzene ring.

Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles like hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents at moderate temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted anilines, while oxidation and reduction can yield different oxidized or reduced derivatives.

Aplicaciones Científicas De Investigación

2,3,6-Trichloro-4-(trifluoromethyl)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in the development of new drugs and therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 2,3,6-Trichloro-4-(trifluoromethyl)aniline involves its interaction with molecular targets and pathways in biological systems. The presence of electron-withdrawing groups on the benzene ring influences its reactivity and binding affinity to various biomolecules. These interactions can affect cellular processes and biochemical pathways, leading to specific biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2,6-Dichloro-4-(trifluoromethyl)aniline: Similar in structure but with fewer chlorine atoms.

4-(Trifluoromethyl)aniline: Lacks the chlorine substituents.

2-Nitro-4-(trifluoromethyl)aniline: Contains a nitro group instead of chlorine atoms.

Uniqueness

2,3,6-Trichloro-4-(trifluoromethyl)aniline is unique due to the specific arrangement of chlorine and trifluoromethyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Actividad Biológica

2,3,6-Trichloro-4-(trifluoromethyl)aniline (CAS No. 86399-04-4) is an aromatic amine characterized by its unique molecular structure, which includes three chlorine atoms and a trifluoromethyl group on the benzene ring. This compound has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₃Cl₃F₃N

- Molecular Weight : 264.46 g/mol

- Density : 1.6 g/cm³

- Boiling Point : 251.2 °C at 760 mmHg

- Flash Point : 105.7 °C

The specific mechanisms through which this compound exerts its biological effects are not fully elucidated. However, studies suggest several potential interactions:

- Target Interactions : The compound may interact with various biological targets, including enzymes involved in metabolic pathways.

- Cellular Effects : It has been shown to influence cellular processes by altering signaling pathways and gene expression. For instance, exposure can lead to oxidative stress and activation of the mitogen-activated protein kinase (MAPK) pathway.

- Biochemical Pathways : It may affect multiple biochemical pathways due to its interaction with cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular macromolecules.

Biological Activity

Research into the biological activity of this compound indicates potential antimicrobial and toxicological properties:

Antimicrobial Activity

Studies have shown that compounds structurally similar to this compound exhibit significant antimicrobial activity against various pathogens. For example:

- Minimum Inhibitory Concentrations (MICs) for related compounds against Staphylococcus aureus ranged from 0.070 to 8.95 μM .

- The compound's structural analogs have demonstrated activity against Mycobacterium tuberculosis with MICs reported between 18.7 and 35.8 μM .

Toxicological Studies

The compound's potential toxicity is a critical area of concern:

- Exposure to this compound has been linked to oxidative stress in cells, which can lead to cell death and other adverse effects.

- Its interaction with cytochrome P450 enzymes raises concerns regarding its metabolic activation and subsequent toxicity.

Case Studies

A review of relevant literature reveals several case studies investigating the biological effects of similar compounds:

- Study on Antimicrobial Efficacy :

- Toxicity Assessment :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,4,6-Trichloroaniline | C₆H₄Cl₃N | Three chlorine atoms at positions 2, 4, and 6 |

| 3-Trifluoromethylaniline | C₇H₆F₃N | Contains only one trifluoromethyl group |

| 2-Chloro-4-(trifluoromethyl)aniline | C₇H₅ClF₃N | Different chlorine positioning |

| 2,5-Dichloroaniline | C₆H₅Cl₂N | Fewer halogen substitutions |

Propiedades

IUPAC Name |

2,3,6-trichloro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3F3N/c8-3-1-2(7(11,12)13)4(9)5(10)6(3)14/h1H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOAHTJXJLENGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)N)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70520169 | |

| Record name | 2,3,6-Trichloro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86399-04-4 | |

| Record name | 2,3,6-Trichloro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.